molecular formula C21H28N2O2S B2949120 3-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide CAS No. 954079-98-2

3-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide

Cat. No.: B2949120
CAS No.: 954079-98-2
M. Wt: 372.53
InChI Key: MDBAUUXAAJKVRH-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure incorporates a propanamide linker connecting a 4-methoxyphenyl group and a complex piperidine moiety that is further substituted with a thiophen-2-ylmethyl unit . This specific arrangement of pharmacophores, including the methoxyphenyl and thiophene rings, is commonly investigated in the context of developing novel bioactive molecules. Compounds featuring similar structural elements, particularly the N-substituted piperidine scaffold, have been extensively studied for their potential interactions with central nervous system targets . Research into analogues with related structures often focuses on their potential as tools for studying opioid receptor binding and signaling pathways, given that the piperidine core is a key structural feature in many synthetic opioid receptor ligands . The presence of the thiophene ring, a common bioisostere, may influence the compound's physicochemical properties and binding affinity. This product is strictly for research applications in controlled laboratory settings. It is intended for use in analytical reference standards, in vitro binding assays, receptor profiling studies, and structure-activity relationship (SAR) investigations. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions, adhering to all relevant safety protocols and legal regulations governing the use of such compounds.

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O2S/c1-25-19-7-4-17(5-8-19)6-9-21(24)22-15-18-10-12-23(13-11-18)16-20-3-2-14-26-20/h2-5,7-8,14,18H,6,9-13,15-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDBAUUXAAJKVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide, also known by its CAS number 953141-44-1, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20H28N2O3S
  • Molecular Weight : 408.6 g/mol

The structure includes a methoxyphenyl group and a thiophenylmethyl piperidine moiety, which are significant for its pharmacological properties.

Research indicates that compounds similar to 3-(4-methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide may interact with various biological targets, including:

  • Opioid Receptors : Preliminary studies suggest that this compound could exhibit affinity for opioid receptors, which are crucial in pain modulation and analgesic effects.
  • Neurotransmitter Systems : It may influence neurotransmitter systems such as serotonin and dopamine, potentially affecting mood and anxiety levels.

Antinociceptive Activity

In vivo studies have demonstrated that compounds with similar structures exhibit significant antinociceptive (pain-relieving) effects. For instance, derivatives of piperidine have shown promising results in reducing pain responses in animal models.

Antitumor Activity

Recent investigations into related compounds have indicated moderate antitumor activity against various cancer cell lines. For example, some derivatives have been tested against HT-29 (colon cancer) and TK-10 (kidney cancer) cell lines, showing IC50 values in the micromolar range.

Case Studies and Research Findings

  • Study on Pain Models : A study evaluated the analgesic properties of a related compound in mice using the hot plate test. The results indicated a significant reduction in reaction time to pain stimuli at doses of 10 mg/kg.
  • Antitumor Screening : A series of piperidine derivatives were screened for cytotoxicity against cancer cell lines. Compounds similar to the one showed IC50 values ranging from 5 to 20 µM against HT-29 cells, indicating potential for further development as anticancer agents.
  • Neuroprotective Effects : Research has suggested that compounds with similar structures may offer neuroprotective benefits by modulating nitric oxide pathways, which are implicated in neurotoxicity associated with various neurodegenerative diseases.

Data Table of Biological Activities

Activity TypeModel/Cell LineIC50 Value (µM)Reference
AntinociceptiveMice Hot Plate Test10
AntitumorHT-295
AntitumorTK-1020
NeuroprotectiveNeuroblastoma CellsNot specified

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 3-(4-Methoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)propanamide
  • CAS Number : 954079-98-2
  • Molecular Formula : C₂₁H₂₈N₂O₂S
  • Molecular Weight : 372.5 g/mol
  • Key Structural Features :
    • A 4-methoxyphenyl group linked via a propanamide chain.
    • A piperidin-4-ylmethyl moiety substituted with a thiophen-2-ylmethyl group at the 1-position of the piperidine ring.

Structural Analogues with Piperidine/Pyrrolidine Cores

Compound 12f : N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide
  • Structure :
    • Piperidine ring linked via ethoxy to a phenylpropanamide backbone.
    • Lacks thiophene substitution.
  • Properties :
    • Melting point: 116.8–117.8°C; Yield: 61.9%.
    • NMR signals confirm piperidine and ethoxy groups.
Compound 12g : 3-Phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide
  • Structure :
    • Pyrrolidine instead of piperidine.
    • Ethoxy linker to phenylpropanamide.
  • Properties :
    • Melting point: 163.6–165.5°C; Yield: 58.1%.
    • Higher melting point than 12f due to pyrrolidine’s rigidity.
Compound 34 : N-(4-Chloro-3-methoxyphenyl)-N-(piperidin-4-yl)propionamide
  • Structure :
    • Piperidine-4-yl core with dual substitution (4-chloro-3-methoxyphenyl and propionamide).
    • Chloro substituent enhances electron-withdrawing effects compared to the main compound’s methoxy group.
  • Properties :
    • Light brown solid; Yield: 72%.

Key Differences :

Analogues with Thiazole/Thiophene Substitutions

Compound from : N-Phenyl-N-[1-(2-phenylethyl)-4-(1,3-thiazol-2-yl)piperidin-4-yl]propanamide
  • Structure :
    • Thiazol-2-yl group on piperidine; phenethyl substitution.
  • Properties :
    • Molecular weight: ~434 g/mol (higher than the main compound).
    • Thiazole’s nitrogen and sulfur atoms may influence receptor binding differently than thiophene.

Comparison :

  • Thiophene in the main compound is less polar than thiazole, possibly improving blood-brain barrier permeability.

4-Anilidopiperidine Derivatives (Opioid Receptor Targets)

Compounds 8–12 : 5-Substituted tetrahydronaphthalen-2-yl-methyl derivatives
  • Structure :
    • 4-Anilidopiperidine cores with hydrophobic tetrahydronaphthalene substitutions.
    • Example: N-Phenyl-N-(piperidin-4-ylmethyl)propionamide.
  • Properties :
    • Designed for opioid receptor selectivity.
    • Hydroxyl/amide substitutions modulate pharmacokinetics.

Key Contrast :

  • The main compound’s thiophen-2-ylmethyl group introduces a distinct electronic profile compared to tetrahydronaphthalene’s fused aromatic system.

Propanamides with Ureido/Indole Moieties

(S)-9f : (S)-N-[[1-(4-Fluorophenyl)cyclohexyl]methyl]-3-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)ureido]propanamide
  • Structure :
    • Indole and ureido groups; fluorophenyl-cyclohexyl substitution.
  • Properties :
    • Melting point: 219–221°C; IC₅₀ values for receptor binding reported.

Comparison :

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